R-547 mesylate
Description
Overview of Cell Cycle Regulation and Aberrant Kinase Activity in Pathological Contexts
The mammalian cell cycle is a highly ordered and conserved process that ensures the faithful replication and division of cells. This process is broadly divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). thno.orgtechscience.com These kinases are a family of serine/threonine protein kinases that, as their name suggests, require a regulatory subunit called a cyclin to be active. techscience.comnih.gov Different cyclin-CDK complexes are active at specific stages of the cell cycle, phosphorylating a multitude of substrate proteins to orchestrate the necessary cellular events for division. thno.orgtechscience.com
The activity of these cyclin-CDK complexes is tightly controlled by a number of mechanisms, including the availability of cyclins, the presence of endogenous CDK inhibitors (CKIs), and activating or inhibitory phosphorylation events. thno.orgmdpi.com This intricate regulatory network ensures that cells only divide when appropriate and that any DNA damage is repaired before replication. thno.org
In the context of cancer, this regulatory machinery is frequently disrupted. mdpi.comnih.gov Mutations in genes encoding cyclins, CDKs, or CKIs can lead to the hyperactivation of CDKs. techscience.comresearchgate.net This aberrant kinase activity allows cancer cells to bypass critical checkpoints in the cell cycle, leading to uncontrolled proliferation and the accumulation of genetic mutations, which are hallmarks of cancer. mdpi.comvt.edu For instance, the overexpression of Cyclin D1, a key regulator of the G1-S phase transition, is a common feature in many human tumors. nih.gov Similarly, loss-of-function mutations in CKI genes, such as p16INK4A, remove a crucial brake on CDK4/6 activity, promoting unregulated cell cycle progression. nih.gov This dysregulation of CDK activity is a fundamental driver of tumorigenesis and provides a strong rationale for targeting these kinases in oncology research. nih.govfrontiersin.org
Rationale for Cyclin-Dependent Kinase Inhibition as a Research Modality
Given the central role of dysregulated CDK activity in cancer, the inhibition of these kinases has emerged as a significant area of investigation in oncology. nih.govfrontiersin.org The primary rationale for targeting CDKs is to reinstate cell cycle control in cancer cells, thereby inhibiting their proliferation and potentially inducing apoptosis (programmed cell death). nih.govcancer.gov By blocking the activity of specific CDKs, researchers aim to halt the cell cycle at critical checkpoints, preventing the division of malignant cells. nih.gov
The development of small-molecule inhibitors that target the ATP-binding pocket of CDKs has been a major focus of this research. nih.govnih.gov These inhibitors can be broadly categorized into pan-CDK inhibitors, which target multiple CDKs, and selective CDK inhibitors, which are designed to target specific CDK family members. tandfonline.comresearchgate.net The exploration of these inhibitors in preclinical models has provided valuable insights into the specific roles of different CDKs in various cancer types.
R-547 mesylate is a diaminopyrimidine compound that has been identified as a potent, ATP-competitive inhibitor of several key CDKs. nih.govcancer.gov Specifically, it demonstrates strong inhibitory activity against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. nih.govmedchemexpress.commedchemexpress.com The investigation of compounds like this compound in a research setting allows for a deeper understanding of the consequences of simultaneously inhibiting multiple key regulators of the cell cycle.
Preclinical research with R-547 has shown that it can effectively inhibit the proliferation of a wide range of tumor cell lines. nih.govnih.gov This anti-proliferative activity is characterized by the induction of a cell cycle block at the G1 and G2 phases. nih.govnih.gov Furthermore, studies have demonstrated that R-547 can induce apoptosis in cancer cells. nih.govnih.gov A key molecular event observed with R-547 treatment is the reduced phosphorylation of the retinoblastoma protein (pRb). nih.govmedchemexpress.com pRb is a critical tumor suppressor and a key substrate of CDK4/6. Its phosphorylation is a pivotal step in the progression from G1 to S phase. By inhibiting CDK4, R-547 prevents pRb phosphorylation, thereby maintaining its growth-suppressive function. nih.govcancer.gov
The study of this compound and similar CDK inhibitors in preclinical models, including human tumor xenografts, has provided evidence of their potential anti-tumor activity. nih.gov These research findings underscore the rationale for investigating CDK inhibition as a modality to explore novel approaches in oncology.
Research Findings on this compound
The following tables summarize key in vitro research findings for the compound this compound.
| CDK Complex | Ki (nmol/L) |
|---|---|
| CDK1/cyclin B | 1-3 |
| CDK2/cyclin E | 1-3 |
| CDK4/cyclin D1 | 1-3 |
Data sourced from multiple studies. nih.govmedchemexpress.commedchemexpress.com
| Parameter | Finding |
|---|---|
| IC50 Range | ≤ 0.60 µmol/L |
| Cell Cycle Effect | Block at G1 and G2 phases |
| Apoptosis Induction | Observed |
Data reflects findings across various tumor cell lines. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
869369-26-6 |
|---|---|
Molecular Formula |
C19H25F2N5O7S2 |
Molecular Weight |
537.55 |
IUPAC Name |
[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;methanesulfonic acid |
InChI |
InChI=1S/C18H21F2N5O4S.CH4O3S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28;1-5(2,3)4/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24);1H3,(H,2,3,4) |
InChI Key |
BUYYGASGVDVCPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-547 mesylate; RG-547 mesylate; RO-4584820 mesylate. |
Origin of Product |
United States |
Molecular Characterization and Target Engagement of R 547 Mesylate
ATP-Competitive Kinase Inhibition Profile of R-547 Mesylate
This compound demonstrates potent and selective inhibition of several key cyclin-dependent kinases by competing with ATP for binding to the kinase domain. nih.govselleckchem.com
Inhibition of Cyclin-Dependent Kinase 1/Cyclin B Complexes
In cell-free assays, R-547 effectively inhibits the CDK1/Cyclin B complex. nih.govmedchemexpress.com This complex is a key regulator of the G2 to M phase transition in the cell cycle. scbt.com The inhibitory constant (Ki) for R-547 against CDK1/Cyclin B is reported to be 2 nM. selleckchem.commedchemexpress.commedchemexpress.com
Inhibition of Cyclin-Dependent Kinase 2/Cyclin E Complexes
R-547 also demonstrates potent inhibition of CDK2/Cyclin E complexes. nih.govmedchemexpress.com This complex plays a critical role in the G1 to S phase transition of the cell cycle. cancer.gov The reported Ki value for the inhibition of CDK2/Cyclin E is 3 nM. selleckchem.commedchemexpress.commedchemexpress.com An X-ray crystal structure of R-547 bound to CDK2 has elucidated the binding mode, which is consistent with its observed structure-activity relationship. nih.gov
Inhibition of Cyclin-Dependent Kinase 4/Cyclin D1 Complexes
The CDK4/Cyclin D1 complex, which is essential for the G1 phase progression, is also potently inhibited by R-547. nih.govmedchemexpress.comcancer.gov The Ki for R-547 against CDK4/Cyclin D1 is 1 nM. selleckchem.commedchemexpress.commedchemexpress.com
Inhibition Profile of R-547 Against Cyclin-Dependent Kinase Complexes
| Target Kinase Complex | Ki (nM) |
|---|---|
| CDK1/Cyclin B | 2 |
| CDK2/Cyclin E | 3 |
Selectivity Profiling Against Unrelated Kinases
A key feature of R-547 is its high selectivity for CDKs. In extensive profiling against a large panel of over 120 unrelated kinases, R-547 was found to be inactive, with Ki values greater than 5,000 nM. nih.govmedchemexpress.com While it shows some activity against GSK3α and GSK3β with Ki values of 46 nM and 260 nM respectively, and against CDK7/cyclin H with a Ki of 171 nM, it is significantly less potent against these kinases compared to its primary CDK targets. rndsystems.com This high degree of selectivity minimizes off-target effects. acs.org
Substrate-Level Phosphorylation Modulation by this compound
The inhibitory action of R-547 on CDK activity directly impacts the phosphorylation of key cellular substrates, leading to downstream effects on cell cycle progression.
Impact on Retinoblastoma Protein Phosphorylation Dynamics
A primary substrate of the CDK4/6-cyclin D complex is the retinoblastoma protein (Rb). cancer.gov Phosphorylation of Rb is a critical step for cells to progress through the G1 phase of the cell cycle. cancer.gov R-547 has been shown to effectively reduce the phosphorylation of the cellular retinoblastoma protein at specific CDK phosphorylation sites. nih.govmedchemexpress.com This inhibition of Rb phosphorylation occurs at concentrations consistent with those that induce cell cycle arrest, suggesting a direct link between the compound's mechanism of action and its cellular effects. nih.govmedchemexpress.com By preventing the phosphorylation and subsequent inactivation of Rb, R-547 helps to maintain the suppression of the transcription factor E2F, leading to a block in cell proliferation. cancer.gov
Cellular Mechanistic Studies of R 547 Mesylate
R-547 Mesylate-Induced Cell Cycle Perturbations
As a key regulator of cell cycle progression, CDKs are crucial for the transition between different phases of the cell cycle. This compound exerts its influence by targeting these kinases, leading to significant disruptions in the normal cell division process. nih.gov
This compound has been shown to induce a cell cycle block at the G1 phase. nih.govnih.gov This arrest is a direct consequence of its inhibitory action on CDK4/cyclin D1 and CDK2/cyclin E complexes, which are essential for the G1 to S phase transition. medchemexpress.commedchemexpress.com By inhibiting these CDKs, this compound prevents the phosphorylation of the retinoblastoma protein (Rb). nih.govmedchemexpress.com Unphosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and entry into the S phase. cancer.gov This mechanism effectively halts the proliferation of cancer cells at the G1 checkpoint.
In addition to its effects on the G1 phase, this compound also causes a cell cycle block at the G2 phase. nih.govnih.gov This is attributed to its potent inhibition of the CDK1/cyclin B complex, the primary driver of the G2 to M phase transition. medchemexpress.commedchemexpress.com The inhibition of CDK1 prevents the necessary cellular events for entry into mitosis, leading to an accumulation of cells in the G2 phase. nih.gov This dual blockade at both the G1 and G2 checkpoints underscores the comprehensive impact of this compound on cell cycle control. nih.govmedchemexpress.com
Apoptotic Pathways Triggered by this compound
Beyond its ability to halt cell cycle progression, this compound actively promotes cancer cell death through the induction of apoptosis, or programmed cell death. nih.gov
Treatment with this compound has been consistently shown to trigger apoptosis in various cancer cell lines. nih.govmedchemexpress.com This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is a key goal of many cancer therapies. The induction of apoptosis by this compound is linked to its ability to disrupt the cell cycle, as prolonged cell cycle arrest can be a potent trigger for apoptosis. nih.gov
A hallmark of apoptosis is the fragmentation of cellular DNA. Studies have demonstrated that exposure to this compound leads to a dose-dependent increase in DNA fragmentation in cancer cells. nih.govmedchemexpress.com This can be observed through techniques such as the APO-BRDU assay. researchgate.net Furthermore, treatment with this compound results in characteristic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov Confocal and transmission electron microscopy have revealed these ultrastructural changes, such as core condensation and horseshoe nucleation, providing visual evidence of apoptosis. nih.gov
Antiproliferative Efficacy of this compound Across Diverse Cellular Lineages
A significant aspect of the preclinical evaluation of this compound is its broad-spectrum antiproliferative activity. The compound has demonstrated potent growth-inhibitory effects against a wide array of human tumor cell lines. nih.govtargetmol.com
Research has shown that R-547 is effective in inhibiting the proliferation of numerous cancer cell lines, with IC50 values generally below 0.60 µM. nih.govmedchemexpress.com This efficacy is notably independent of several common factors that contribute to treatment resistance, including the status of the p53 tumor suppressor protein, the retinoblastoma protein, and the expression of multidrug resistance (MDR) proteins. nih.govmedchemexpress.com This suggests that this compound may have clinical utility in a variety of cancer types, including those that have developed resistance to other therapies.
The antiproliferative activity of this compound has been documented in cell lines derived from various cancers, including but not limited to:
Colon cancer (e.g., HCT116) targetmol.comncats.io
Breast cancer nih.gov
Lung cancer nih.gov
Prostate cancer nih.gov
Cervical cancer nih.gov
Melanoma nih.gov
B-cell lymphoma nih.gov
Osteosarcoma nih.gov
Hepatocellular carcinoma (e.g., Hep G2, H-4-II-E) nih.gov
The following table summarizes the inhibitory concentrations (IC50) of R-547 in various cancer cell lines, highlighting its potent antiproliferative effects.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.08 targetmol.comncats.io |
| Various | Colon, Breast, Lung, Prostate, Cervix, Melanoma, B-cell lymphoma, Osteosarcoma | < 0.60 nih.gov |
Activity Independent of p53 Status
This compound has demonstrated potent antiproliferative activity in tumor cells regardless of their p53 mutation status. nih.govrndsystems.commedchemexpress.comnih.gov The p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis, is frequently mutated in human cancers, leading to resistance to conventional therapies. However, the efficacy of this compound does not appear to be compromised by such mutations. nih.govrndsystems.commedchemexpress.comnih.gov
Research has shown that this compound effectively inhibits the proliferation of a diverse panel of human tumor cell lines with varying p53 statuses, exhibiting IC50 values consistently below 0.60 µM. nih.govnih.gov This indicates that the compound's mechanism of action bypasses the p53 pathway's control over cell cycle arrest and apoptosis.
| Cell Line Characteristic | Effect of this compound | Research Finding |
| p53 Status | Independent | Potent antiproliferative activity observed in cell lines with both wild-type and mutant p53. nih.govrndsystems.commedchemexpress.comnih.gov |
| IC50 Values | ≤ 0.60 µM | Consistent inhibition of proliferation across a panel of 19 tumor cell lines with diverse p53 backgrounds. nih.gov |
Activity Independent of Retinoblastoma Status
The retinoblastoma (Rb) protein is a key substrate of CDK4/6 and a crucial tumor suppressor that governs the G1/S phase transition of the cell cycle. In many cancers, the Rb pathway is dysfunctional. This compound has been shown to be effective in tumor cells irrespective of their Rb status. nih.govrndsystems.commedchemexpress.comnih.gov This suggests that while this compound can inhibit the phosphorylation of functional Rb protein, its antiproliferative effects are not solely reliant on a functional Rb pathway.
The compound's ability to inhibit multiple CDKs, including CDK1 and CDK2, which have roles in other phases of the cell cycle, may contribute to its efficacy in Rb-negative or functionally deficient cells. nih.govnih.gov
| Cell Line Characteristic | Effect of this compound | Research Finding |
| Retinoblastoma (Rb) Status | Independent | Effective inhibition of proliferation in cell lines regardless of the presence or functional status of the Rb protein. nih.govrndsystems.commedchemexpress.comnih.gov |
| Mechanism | Multi-CDK Inhibition | The ability to target CDK1 and CDK2, in addition to CDK4, likely contributes to its activity in Rb-deficient scenarios. nih.govnih.gov |
Activity Independent of Multidrug Resistance Status
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound has demonstrated the ability to inhibit the proliferation of tumor cell lines that exhibit a multidrug-resistant phenotype. nih.govrndsystems.commedchemexpress.comnih.gov
This characteristic suggests that this compound is not a significant substrate for the common efflux pumps that confer resistance to many cytotoxic agents. Its efficacy is maintained in MDR-positive cancer cells, highlighting a key advantage for its potential clinical use. nih.govnih.gov
| Cell Line Characteristic | Effect of this compound | Research Finding |
| Multidrug Resistance (MDR) Status | Independent | Potent activity against tumor cell lines with a multidrug-resistant phenotype. nih.govrndsystems.commedchemexpress.comnih.gov |
| Efflux Pump Interaction | Not a significant substrate | The compound's effectiveness is not diminished by the presence of common drug efflux pumps like P-glycoprotein. nih.govnih.gov |
Cellular Signaling Pathway Modulation by this compound
This compound exerts its anticancer effects by modulating key cellular signaling pathways that control cell cycle progression and apoptosis. As a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4, its primary mechanism involves the direct inhibition of these kinases. nih.govmedchemexpress.comnih.gov
The inhibition of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 complexes by this compound leads to a cascade of downstream effects. nih.gov One of the most prominent is the reduced phosphorylation of the retinoblastoma protein. nih.govrndsystems.commedchemexpress.comnih.gov This hypophosphorylation of Rb prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest. nih.gov
Furthermore, the inhibition of CDK1 and CDK2 contributes to a block at the G2/M phase transition. nih.govresearchgate.net This dual blockade at both the G1/S and G2/M checkpoints is a characteristic feature of this compound's activity. nih.govresearchgate.net
In addition to cell cycle arrest, this compound actively induces apoptosis, or programmed cell death. nih.govmedchemexpress.comresearchgate.net This has been confirmed through the detection of DNA fragmentation, a hallmark of apoptosis, in treated cancer cells. medchemexpress.com The induction of apoptosis is a critical component of its antitumor activity and is observed in a dose-dependent manner. While the precise upstream apoptotic signaling initiated by this compound is a subject of ongoing research, the process ultimately converges on the activation of caspases, the executioners of apoptosis. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is often a key determinant in the commitment to apoptosis.
| Pathway Component | Modulation by this compound | Consequence |
| CDK1, CDK2, CDK4 | Potent, ATP-competitive inhibition. nih.govmedchemexpress.comnih.gov | Halts progression through the cell cycle. |
| Retinoblastoma (Rb) Protein | Reduced phosphorylation at specific CDK phosphorylation sites. nih.govrndsystems.commedchemexpress.comnih.gov | G1 phase cell cycle arrest. |
| Cell Cycle Checkpoints | Blockade at G1/S and G2/M transitions. nih.govresearchgate.net | Inhibition of cell proliferation. |
| Apoptosis | Induction of programmed cell death, evidenced by DNA fragmentation. nih.govmedchemexpress.comresearchgate.net | Elimination of cancer cells. |
Preclinical in Vitro Research Methodologies Employed for R 547 Mesylate Characterization
Cell-Free Kinase Activity Assays
To determine the specific molecular targets of R-547, cell-free kinase activity assays were employed. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified or recombinant kinases in a controlled, cell-free environment. Research has identified R-547 as a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. nih.govncats.ioselleckchem.com
Findings from these assays demonstrate that R-547 exhibits high selectivity and potency for specific CDKs. It effectively inhibited CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with inhibition constants (Ki) in the low nanomolar range. nih.govmedchemexpress.com Conversely, the compound showed minimal to no activity against a broad panel of over 120 other kinases, highlighting its specificity. nih.govmedchemexpress.comrndsystems.com The inhibitory activity of R-547 against various kinases is detailed in the table below.
| Kinase Target | Inhibition Constant (Ki) | Reference |
| CDK4/cyclin D1 | 1 nM | selleckchem.commedchemexpress.comrndsystems.com |
| CDK1/cyclin B | 2 nM | selleckchem.commedchemexpress.comrndsystems.com |
| CDK2/cyclin E | 3 nM | selleckchem.commedchemexpress.comrndsystems.com |
| GSK-3α | 46 nM | rndsystems.com |
| CDK7/cyclin H | 171 nM | rndsystems.com |
| GSK-3β | 260 nM | rndsystems.com |
| Other Kinases (Panel >120) | >5,000 nM | nih.govmedchemexpress.comrndsystems.com |
In Vitro Cell Proliferation and Viability Assays
The anti-proliferative effects of R-547 were assessed across a variety of human tumor cell lines using in vitro proliferation and viability assays. These assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity or ATP content of cells, which correlates with the number of viable, proliferating cells. Studies have consistently shown that R-547 effectively inhibits the proliferation of cancer cells. nih.govrndsystems.com
A significant finding is that the compound's anti-proliferative activity is independent of several common cancer-related cellular characteristics, including multidrug resistance (MDR) status, p53 tumor suppressor protein status, and retinoblastoma protein (pRb) status. nih.govmedchemexpress.comrndsystems.com The half-maximal inhibitory concentrations (IC50) were generally found to be below 0.60 µM across numerous cell lines. nih.govmedchemexpress.com For instance, in the HCT116 human colorectal tumor cell line, R-547 demonstrated an IC50 of 0.08 µM. selleckchem.com Research on hepatocellular carcinoma (HCC) cell lines, Hep G2 and H-4-II-E, also confirmed a significant, time-dependent reduction in cell survival following treatment with R-547. nih.gov
| Cell Line | IC50 Value | Key Finding | Reference |
| Various Tumor Cell Lines (Panel) | ≤ 0.60 µM | Activity independent of MDR, p53, or pRb status | nih.govmedchemexpress.com |
| HCT116 (Colorectal) | 0.08 µM | Potent cellular activity | selleckchem.com |
| H-4-II-E (Hepatocellular) | - | 54% reduction in survival at 48h (with 25 µM) | nih.gov |
| Hep G2 (Hepatocellular) | - | Significant inhibition at 48h | nih.gov |
Flow Cytometric Analysis of Cell Cycle Progression
To understand the mechanism behind its anti-proliferative effects, flow cytometry was used to analyze the cell cycle distribution of tumor cells treated with R-547. This technique involves staining cellular DNA with a fluorescent dye, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
The results of these analyses revealed that the growth-inhibitory activity of R-547 is characterized by a block in cell cycle progression at both the G1 and G2 phases. nih.govmedchemexpress.com This is consistent with its inhibition of CDK1, CDK2, and CDK4, which regulate checkpoints at these phases. The cell cycle arrest is further evidenced by a dose-dependent decrease in the incorporation of bromodeoxyuridine (BrdUrd), a marker for DNA synthesis in the S phase. medchemexpress.com Furthermore, at concentrations that induced cell cycle arrest, R-547 was shown to reduce the phosphorylation of the retinoblastoma protein (pRb) at specific sites targeted by CDKs. nih.govmedchemexpress.com
Apoptosis Detection Techniques (e.g., Annexin V Staining)
In addition to halting cell cycle progression, R-547 was investigated for its ability to induce programmed cell death, or apoptosis. Various techniques have been employed to detect and quantify apoptosis, with Annexin V staining being a prominent method. Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Studies have confirmed that R-547 induces apoptosis in cancer cells. nih.govmedchemexpress.com In one study focusing on H-4-II-E hepatocellular carcinoma cells, apoptosis was quantified using an FITC Annexin V and propidium (B1200493) iodide (PI) co-staining protocol followed by flow cytometry. nih.gov The results showed a significant increase in the percentage of apoptotic cells following treatment.
| Cell Line | Treatment | Early Apoptotic Rate | Reference |
| H-4-II-E | Control (24h) | 4.1% | nih.gov |
| H-4-II-E | 10 µM R-547 (24h) | 38% | nih.gov |
| H-4-II-E | 25 µM R-547 (24h) | 45% | nih.gov |
Microscopic Techniques for Morphological and Ultrastructural Analysis
Microscopy has been used to visually confirm the cellular changes associated with R-547 treatment, particularly those indicative of apoptosis. Light and electron microscopy can reveal characteristic morphological and ultrastructural alterations in cells undergoing programmed cell death.
In studies involving H-4-II-E cells, microscopic examination clearly showed the morphology of apoptosis after 24 hours of treatment with R-547. nih.gov These observations of morphological and ultrastructural changes provide qualitative evidence that corroborates the quantitative data obtained from flow cytometry and other assays, confirming that the compound induces cell death through an apoptotic mechanism. nih.gov
Preclinical in Vivo Investigations of R 547 Mesylate Activity
Antitumor Efficacy in Human Tumor Xenograft Models
The antitumor potential of R-547 mesylate has been substantiated across multiple human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. The compound has shown efficacy in at least six different human tumor xenograft models, demonstrating a broad spectrum of activity. mssm.edunih.gov
One of the most well-documented examples is its effect on the HCT116 human colorectal carcinoma xenograft model. In studies using nude mice bearing established HCT116 tumors, treatment with this compound resulted in significant tumor growth inhibition, reaching up to 95%. nih.gov This potent activity highlights the compound's effectiveness against colon cancer cells in vivo. nih.govrndsystems.com The efficacy was observed with different routes of administration, indicating its versatility as a potential therapeutic agent. nih.gov The compound's activity in these models was independent of the p53 or retinoblastoma protein status of the tumor cell lines, suggesting a broad applicability for different cancer subtypes. nih.gov
| Xenograft Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Up to 95% tumor growth inhibition. | nih.gov |
| Various (6 models) | Solid Tumors | Demonstrated broad antitumor activity. | mssm.edunih.gov |
Antitumor Efficacy in Orthotopic Syngeneic Animal Models
Beyond xenograft models, this compound has also been evaluated in an orthotopic syngeneic rat model, which provides a more clinically relevant tumor microenvironment by implanting cancer cells into the corresponding organ of an immunocompetent animal. mssm.edunih.govucl.ac.uk
Specifically, MTLn3 rat mammary tumor cells were implanted into the mammary fat pad of female Fischer rats. researchgate.net In this model, this compound demonstrated notable antitumor activity. mssm.edunih.gov This is significant because syngeneic models, which have an intact immune system, are valuable for studying therapies that may interact with or depend on the host's immune response. meliordiscovery.com The positive results in this orthotopic mammary tumor model further support the potential of this compound for the treatment of solid tumors, such as breast cancer. researchgate.net
| Animal Model | Tumor Cell Line | Implantation Site | Key Finding | Reference |
|---|---|---|---|---|
| Female Fischer Rat | MTLn3 Mammary Tumor | Mammary Fat Pad (Orthotopic) | Demonstrated significant in vivo antitumor activity. | mssm.edunih.govresearchgate.net |
Analysis of Pharmacodynamic Biomarkers in Preclinical Tumor Models
The in vivo antitumor activity of this compound is directly linked to its mechanism of action as a CDK inhibitor. A key pharmacodynamic biomarker used to confirm the compound's effect in preclinical tumor models is the phosphorylation status of the retinoblastoma protein (Rb), a major substrate of CDK2 and CDK4. mssm.edunih.gov
Studies have shown that at efficacious concentrations, this compound effectively reduces the phosphorylation of Rb at specific CDK phosphorylation sites within the tumor tissue of xenograft models. mssm.edunih.gov This inhibition of Rb phosphorylation is consistent with the cell cycle arrest observed in vitro and confirms that the compound engages its target and elicits the intended biological response in vivo. nih.gov The suppression of retinoblastoma protein phosphorylation serves as a robust biomarker, suggesting its potential utility for monitoring treatment response in clinical settings. mssm.edunih.govrndsystems.com
Mechanisms of Acquired and Intrinsic Resistance to R 547 Mesylate
Molecular Mechanisms of Resistance in Preclinical Models
Preclinical models are essential tools for elucidating the mechanisms by which cancer cells evade the effects of therapeutic agents. accscience.com For CDK inhibitors, these models have revealed a variety of resistance strategies employed by cancer cells, primarily involving alterations in the drug's direct targets or the activation of bypass pathways.
Modifications to the kinase targets of R-547 mesylate—CDK1, CDK2, and CDK4—can reduce the drug's binding affinity or overcome its inhibitory effects.
Upregulation of Target Kinases: A primary mechanism of resistance to CDK inhibitors involves the increased expression or amplification of the target CDK itself. aacrjournals.org In preclinical studies of CDK2 inhibitors, resistance has been demonstrated to occur through the upregulation of the CDK2 protein. aacrjournals.orgallenpress.com This increased concentration of the target kinase can effectively titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect. Similarly, amplification of the CDK6 gene (which, like CDK4, partners with cyclin D) has been observed in preclinical models of acquired resistance to CDK4/6 inhibitors. ascopubs.org Given that R-547 targets CDK4, similar amplification events in CDK4 could potentially confer resistance. spandidos-publications.com
Mutations in Target Kinases: While not as commonly reported for this class of inhibitors as for others like EGFR inhibitors, mutations within the ATP-binding pocket of the target CDKs could theoretically alter the binding of R-547 and reduce its inhibitory activity.
Loss of Key Downstream Substrates: The primary target of the CDK4/6-cyclin D complex is the retinoblastoma (Rb) tumor suppressor protein. nih.gov Loss of functional Rb is a well-established mechanism of resistance to CDK4/6 inhibitors, as the key checkpoint regulated by these kinases is no longer present. nih.govresearchgate.net Since R-547 inhibits CDK4, pre-existing or acquired loss-of-function mutations in the RB1 gene would likely confer resistance to its effects on the G1-S transition.
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the cell cycle blockade imposed by CDK inhibitors.
Upregulation of Cyclins: Increased levels of cyclins, the activating partners of CDKs, can overcome the effects of CDK inhibition. A prominent mechanism of resistance to CDK4/6 inhibitors is the amplification or overexpression of Cyclin E1 (CCNE1). researchgate.netaacrjournals.org Cyclin E partners with CDK2 to drive the G1-S transition. Elevated levels of the Cyclin E-CDK2 complex can phosphorylate Rb, thereby bypassing the need for CDK4/6 activity and rendering cells resistant to CDK4/6 inhibition. nih.gov Since R-547 also targets CDK2, this mechanism might be less effective for inducing complete resistance compared to a pure CDK4/6 inhibitor, but significant overexpression of Cyclin E could still shift the balance and reduce sensitivity. allenpress.com
Bypass Signaling Pathways: The activation of parallel signaling pathways that promote cell proliferation is a common theme in acquired drug resistance. accscience.com
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Its activation has been implicated in resistance to CDK4/6 inhibitors. probiologists.com In preclinical models, activation of this pathway can occur through various means, including mutations in PIK3CA or loss of the tumor suppressor PTEN. frontiersin.org The activation of AKT/mTOR signaling can promote cell cycle progression independently of the CDK4/6 axis. aacrjournals.org
RAS/MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that can drive cell proliferation and mediate resistance. spandidos-publications.com Activation of this pathway, often through mutations in RAS genes or upstream receptors like FGFR, can lead to the sustained expression of D-type cyclins, potentially overwhelming the inhibitory effect of compounds like R-547. ascopubs.orgaacrjournals.org
TGF-β Pathway: In some preclinical models, resistance to CDK4/6 inhibitors has been associated with the transforming growth factor-beta (TGF-β) pathway, which can lead to the overexpression of CDK6. ascopubs.org
Table 1: Potential Molecular Mechanisms of Resistance to this compound in Preclinical Models
| Category | Mechanism | Description | Relevant Target(s) |
|---|---|---|---|
| Alterations in Target Kinases | Target Upregulation/Amplification | Increased expression of the CDK protein can titrate the inhibitor, reducing its effectiveness. | CDK1, CDK2, CDK4 |
| Loss of Downstream Substrate | Loss of the Retinoblastoma (Rb) protein makes the G1-S checkpoint independent of CDK4/6 activity. | CDK4 | |
| Activation of Compensatory Pathways | Cyclin Overexpression | Amplification or overexpression of cyclins, particularly Cyclin E, can drive cell cycle progression via CDK2, bypassing CDK4/6 inhibition. | CDK2, CDK4 |
| PI3K/AKT/mTOR Pathway Activation | Activation of this survival pathway can promote cell proliferation independently of the CDK4/6-Rb axis. | CDK4 | |
| RAS/MAPK Pathway Activation | This pathway can drive cell cycle progression and has been linked to resistance against CDK4/6 inhibitors. | CDK4 | |
| TGF-β Pathway Activation | Can lead to increased expression of CDK6, contributing to resistance. | CDK4 | |
| Other Mechanisms | Cellular Polyploidy | The presence of cells with multiple sets of chromosomes has been identified as a resistance mechanism to CDK2 inhibitors in preclinical models. | CDK2 |
Methodological Approaches for Identifying Resistance Mechanisms
A variety of established and evolving laboratory techniques are employed to identify and validate the molecular drivers of drug resistance.
Generation of Resistant Preclinical Models: The foundational step in studying acquired resistance is the development of appropriate models.
In Vitro Drug-Induced Models: This common approach involves the continuous or escalating-dose exposure of cancer cell lines to a drug, such as this compound, over an extended period. accscience.com This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
In Vivo Models: To better recapitulate the complexity of a tumor, in vivo models are used. Cell line-derived xenografts (CDX), where human cancer cell lines are implanted in immunodeficient mice, can be treated with the drug until resistance emerges. elgenelim.com Patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient directly into mice, are considered to more closely mimic the human disease and its resistance patterns. nih.gov
Genomic and Transcriptomic Analysis: Once resistant models are established, high-throughput "omics" technologies are used to compare the resistant cells to their parental, sensitive counterparts.
Next-Generation Sequencing (NGS): Whole-exome or whole-genome sequencing can identify genetic mutations, amplifications, or deletions that have arisen in the resistant cells, such as mutations in RB1 or amplification of CCNE1 or CDK genes. aacrjournals.org
RNA Sequencing (RNA-Seq): This technique provides a snapshot of the transcriptome, revealing changes in gene expression that underlie resistance, such as the upregulation of compensatory signaling pathways. aacrjournals.org
Proteomic and Phosphoproteomic Analysis: These methods analyze changes at the protein level. Western blotting can be used to validate changes in the expression of specific proteins (e.g., CDK2, Cyclin E). Mass spectrometry-based proteomics can provide a global view of protein expression changes and post-translational modifications, such as phosphorylation, which is critical for understanding the activation state of signaling pathways like PI3K/AKT and MAPK. nih.gov
Functional Studies: To confirm that an identified molecular alteration is indeed responsible for resistance, functional studies are performed. This can involve using gene-editing technologies like CRISPR-Cas9 to introduce a specific mutation into sensitive cells to see if it confers resistance. Conversely, techniques like RNA interference (RNAi) or the use of a second inhibitor can be used to block the identified resistance mechanism in resistant cells to see if it restores sensitivity to the original drug.
Combination Research Strategies Involving R 547 Mesylate
Preclinical Rationale for Combination with Other Targeted Therapies
The development of resistance to targeted therapies is a major challenge in oncology. A common mechanism of resistance involves the activation of alternative signaling pathways that bypass the inhibited target. Combining a CDK inhibitor like R-547 mesylate with inhibitors of other key oncogenic pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, is a promising strategy to achieve synergistic effects and prevent or delay the onset of resistance.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is common in many cancers. mdpi.com There is a significant interplay between the CDK4/6 and PI3K/AKT/mTOR pathways. For instance, PI3K/AKT signaling can promote the expression of cyclin D1, a key activator of CDK4/6, potentially leading to resistance to CDK4/6 inhibitors. mdpi.com Conversely, active CDK4/6 signaling has been implicated in resistance to PI3K pathway inhibitors. mdpi.com This reciprocal relationship provides a strong basis for dual targeting. Preclinical studies combining CDK4/6 inhibitors with PI3K or mTOR inhibitors have demonstrated the ability to overcome monotherapy resistance and suppress proliferation in various cancer models, including breast and pancreatic cancer. mdpi.comhaematologica.orgnih.gov
Similarly, the MAPK/ERK pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation. mdpi.com Preclinical evidence suggests that combining CDK4/6 inhibitors with inhibitors of the MAPK pathway (e.g., MEK or RAF inhibitors) can lead to synergistic antitumor effects. mdpi.comd-nb.info This is particularly relevant in tumors with mutations in genes like KRAS or BRAF. The combination of a CDK4/6 inhibitor with a MEK inhibitor has shown promise in preclinical models of colorectal cancer and melanoma by enhancing cell cycle arrest and suppressing compensatory signaling. d-nb.inforesearchgate.net
The table below summarizes the rationale and preclinical findings for combining CDK4/6 inhibitors with other targeted therapies.
| Combination Target | Rationale for Combination | Preclinical Findings with CDK4/6 Inhibitors |
| PI3K/AKT/mTOR Pathway | Overcoming reciprocal resistance, as PI3K/AKT signaling can upregulate cyclin D1, and CDK4/6 activity can confer resistance to PI3K inhibitors. | Synergistic effects in suppressing proliferation and overcoming resistance in breast and pancreatic cancer models. mdpi.comnih.govamegroups.org |
| MAPK/ERK Pathway | Enhancing cell cycle arrest and preventing compensatory signaling, especially in tumors with RAS or BRAF mutations. | Synergistic antitumor activity in preclinical models of colorectal cancer and melanoma. mdpi.comd-nb.inforesearchgate.net |
| ALK Pathway | In neuroblastoma with ALK mutations, dual inhibition demonstrated enhanced cytotoxicity and synergy. | Complete regressions in neuroblastoma xenografts with ALK resistance mutations. nih.gov |
Preclinical Rationale for Combination with Conventional Chemotherapeutic Agents
Conventional chemotherapeutic agents often target rapidly dividing cells by inducing DNA damage or interfering with microtubule dynamics. Combining a CDK inhibitor like this compound with these agents can be a powerful strategy. By arresting cells in the G1 phase of the cell cycle, CDK inhibitors can potentially sensitize cancer cells to the effects of chemotherapy or protect normal cells from its toxicity. haematologica.orgmdpi.com
The scheduling of drug administration is a critical factor in the success of such combinations. For instance, preclinical studies in acute lymphoblastic leukemia have suggested that the timing of administration of CDK4/6 inhibitors relative to cytotoxic agents like vincristine (B1662923) is crucial for achieving optimal efficacy. haematologica.org In vitro studies with other mesylate compounds, such as imatinib (B729) mesylate, have demonstrated synergistic effects when combined with cytotoxic agents like anthracyclines and cytarabine (B982). haematologica.org Similarly, eribulin (B193375) mesylate has been shown to enhance the cytotoxicity of cisplatin (B142131) in triple-negative breast cancer models through synergistic activation of the ERK1/2 pathway. semanticscholar.org
The rationale for combining this compound with chemotherapy is based on the potential for:
Synergistic Cytotoxicity: Inducing cell cycle arrest with a CDK inhibitor may render cancer cells more susceptible to the DNA-damaging effects of chemotherapeutic agents.
Modulation of the Tumor Microenvironment: CDK inhibitors can impact the tumor microenvironment, potentially enhancing the efficacy of chemotherapy. mdpi.com
Overcoming Resistance: Combination therapy may overcome intrinsic or acquired resistance to single-agent chemotherapy.
The table below outlines the preclinical rationale for combining CDK inhibitors with conventional chemotherapeutic agents.
| Chemotherapeutic Agent Class | Rationale for Combination | Illustrative Preclinical Findings with CDK Inhibitors/Other Mesylates |
| DNA Damaging Agents (e.g., Cisplatin) | Cell cycle arrest induced by CDK inhibition may enhance the efficacy of DNA damaging agents. | Eribulin mesylate enhanced cisplatin-induced cytotoxicity in triple-negative breast cancer cells. semanticscholar.org |
| Antimetabolites (e.g., Cytarabine) | Sequential administration may lead to synergistic cell killing. | Imatinib mesylate showed synergistic effects with cytarabine in Ph+ cell lines. haematologica.org |
| Microtubule Inhibitors (e.g., Vincristine) | Optimal scheduling can lead to significant inhibition of disease burden. | In vivo studies in ALL showed that the schedule of CDK inhibitor and vincristine administration is critical. haematologica.org |
| Anthracyclines (e.g., Doxorubicin) | Combination may lead to enhanced apoptotic effects. | Studies with doxorubicin (B1662922) in combination with other agents have shown synergistic cytotoxicity. jhoponline.com |
Strategies for Dual Pathway Inhibition
The concept of dual pathway inhibition aims to simultaneously block two or more critical signaling pathways that drive cancer cell proliferation and survival. This approach is designed to produce a more profound and durable antitumor response and to circumvent the development of resistance that often occurs with single-pathway inhibition. nih.govfrontiersin.org
Given that this compound targets the CDK pathway, a rational dual inhibition strategy would involve combining it with an agent that targets a parallel or downstream pathway crucial for tumor progression. As discussed previously, the PI3K/AKT/mTOR and MAPK/ERK pathways are prime candidates for such a strategy in combination with CDK inhibition. mdpi.comtandfonline.com
Preclinical studies have provided a strong rationale for the dual inhibition of the CDK and PI3K pathways. For example, in malignant pleural mesothelioma cells, the sequential combination of a CDK4/6 inhibitor with a PI3K inhibitor resulted in synergistic hampering of cell proliferation and a strong induction of senescence. nih.gov Similarly, the dual inhibition of ALK and CDK4/6 has shown significant synergy in preclinical models of neuroblastoma. nih.gov
The success of a dual pathway inhibition strategy hinges on a deep understanding of the crosstalk between the targeted pathways and the identification of patient populations most likely to benefit. The ultimate goal is to achieve a synthetic lethal effect, where the inhibition of either pathway alone is tolerated by the cancer cells, but the simultaneous inhibition of both leads to cell death.
Advanced Research Methodologies and Future Directions
Structural Biology Approaches for R-547 Mesylate-Target Interactions
Structural biology provides an atomic-level view of how this compound recognizes and binds to its protein targets. This insight is fundamental to understanding its potency and selectivity and serves as a cornerstone for rational drug design and optimization.
X-ray crystallography is a powerful experimental science that allows for the determination of the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the context of R-547, this technique has been pivotal. An X-ray crystal structure of R-547 (referred to as compound 39 in the study) bound to Cyclin-Dependent Kinase 2 (CDK2) has been successfully determined. nih.gov This structural data revealed the precise binding mode of the inhibitor within the ATP-binding pocket of the kinase.
The analysis showed that the diaminopyrimidine core, a key feature of this class of inhibitors, forms critical hydrogen bonds with the hinge region of the kinase, an interaction typical for ATP-competitive inhibitors. The methanesulfonylpiperidine moiety and the 2,3-difluoro-6-methoxyphenyl group engage in further interactions within the pocket, contributing to the compound's high affinity and selectivity for specific CDKs like CDK1, CDK2, and CDK4 over other kinases. nih.gov This detailed structural information validates structure-activity relationship (SAR) studies and provides a blueprint for designing next-generation inhibitors with improved properties. nih.gov
Table 1: Crystallographic and Binding Data for R-547 with CDK2
| Parameter | Details | Reference |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) | nih.gov |
| Methodology | X-ray Crystallography | nih.gov |
| Binding Mode | ATP-Competitive | nih.gov |
| Key Interacting Moiety | The diaminopyrimidine core interacts with the kinase hinge region. | nih.gov |
| Significance | Revealed the structural basis for the potent and selective inhibition of CDKs by R-547 and confirmed the structure-activity relationship (SAR). | nih.gov |
Computational Modeling of Ligand-Protein Binding
Complementing experimental methods like X-ray crystallography, computational modeling plays a crucial role in understanding and predicting ligand-protein interactions. nih.govimrpress.com These in silico approaches allow researchers to simulate the dynamic process of R-547 binding to its target kinases, providing insights that are often difficult to capture through static crystal structures alone. imrpress.com
Techniques such as molecular dynamics (MD) simulations can model the movement of every atom in the R-547-kinase complex over time. This can help in understanding the flexibility of the binding pocket, the role of water molecules in mediating interactions, and the energetic factors that contribute to the stability of the bound state. biorxiv.org Furthermore, computational methods are integral to the initial stages of drug discovery. bakerlab.orgchemrxiv.org For R-547, molecular modeling was used in its discovery process to help rationalize the observed SAR and to guide the optimization of the lead compounds. nih.gov By predicting how modifications to the R-547 structure might affect its binding affinity and selectivity, computational chemistry accelerates the design-test-optimize cycle. nih.gov
Systems Biology Approaches for Comprehensive Biological Understanding
To fully grasp the impact of a targeted inhibitor like R-547, it is essential to look beyond its immediate targets and understand its effects on the entire cellular system. Systems biology combines high-throughput data generation with computational analysis to model and interpret these complex biological networks. frontiersin.orgashpublications.org
"Omics" technologies provide a global snapshot of various molecular components within a cell or organism. austinpublishinggroup.com Applying these techniques to cells treated with R-547 can generate vast datasets that illuminate the compound's broader mechanism of action.
Transcriptomics: Using microarrays or RNA-sequencing, researchers can identify which genes are up- or down-regulated following R-547 treatment. This can reveal the activation or suppression of entire cellular programs controlled by CDKs.
Proteomics: Mass spectrometry-based proteomics can quantify changes in the levels of thousands of proteins. A specialized branch, phosphoproteomics , is particularly relevant for CDK inhibitors. Since CDKs are kinases, their primary function is to phosphorylate other proteins. Phosphoproteomics can directly identify which phosphorylation events are decreased upon R-547 treatment, confirming target engagement (e.g., reduced phosphorylation of the Retinoblastoma protein) and discovering new downstream substrates. medchemexpress.comnih.gov
Metabolomics: This approach analyzes the profile of small-molecule metabolites. As cell cycle progression is tightly linked to cellular metabolism, inhibiting CDKs with R-547 likely causes significant metabolic shifts, which can be comprehensively mapped. austinpublishinggroup.com
Table 2: Potential Omics-Based Research Applications for this compound
| Omics Technology | Data Generated | Potential Biological Insights for R-547 Research |
| Transcriptomics | Comprehensive gene expression profiles (mRNA levels). | Identification of gene networks and pathways modulated by CDK inhibition; understanding transcriptional adaptations to cell cycle arrest. |
| Proteomics | Global protein abundance levels. | Assessment of changes in protein expression resulting from R-547-induced cell cycle arrest and apoptosis. |
| Phosphoproteomics | Site-specific protein phosphorylation levels. | Direct measurement of R-547's inhibitory effect on CDK substrates (e.g., Retinoblastoma protein); discovery of novel downstream targets. |
| Metabolomics | Profiles of cellular metabolites. | Understanding the metabolic consequences of cell cycle inhibition and identifying metabolic vulnerabilities that could be co-targeted. |
Network-Based Analysis of Cellular Responses
The data generated from omics studies can be integrated into network models to visualize and analyze cellular responses. nih.gov These networks represent the complex web of interactions between genes, proteins, and other molecules. By mapping the changes caused by R-547 onto these networks, researchers can identify critical nodes and pathways that are perturbed. nih.govresearchgate.net For example, a network analysis could show how the inhibition of CDK1, CDK2, and CDK4 by R-547 propagates through the protein-protein interaction network to ultimately trigger cell cycle arrest at the G1 and G2 phases and induce apoptosis, as has been observed experimentally. nih.govnih.gov This approach provides a holistic view of the drug's mechanism, moving from a single target to a systems-level understanding of its effects. ashpublications.org
Target Identification and Validation Methodologies in the Context of this compound Research
The foundation of a targeted therapy lies in the precise identification and validation of its molecular targets. mtoz-biolabs.com For R-547, a multi-pronged approach was used to establish its profile as a potent and selective CDK inhibitor.
Initial target identification for R-547 involved screening against a broad panel of protein kinases. Such assays are crucial to determine both the potency of the compound against its intended targets and its selectivity, meaning its lack of activity against other, unrelated kinases. nih.gov R-547 was found to be a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4, while being largely inactive against a wide array of other kinases, highlighting its selectivity. nih.govnih.gov
Target validation in a cellular context is the critical next step. A key method is to measure the effect of the compound on a known substrate of the target enzyme. For R-547, its ability to inhibit the phosphorylation of the Retinoblastoma protein (Rb), a well-established substrate of CDK2 and CDK4, at concentrations that induce cell cycle arrest, serves as a powerful validation of its mechanism in tumor cells. medchemexpress.comnih.gov More advanced proteomics-based methods, such as limited proteolysis-mass spectrometry (LiP-MS) or cellular thermal shift assays (CETSA), can also be employed to directly observe the engagement of R-547 with its target kinases within the cell. mtoz-biolabs.com These methods confirm that the drug reaches and binds to its intended targets in a complex biological environment.
Table 3: Target Kinase Inhibition Profile of R-547
| Target Kinase | Complex | Inhibition Constant (Ki) | Reference(s) |
| CDK1 | Cyclin B | 1-2 nM | nih.govmedchemexpress.comnih.govtargetmol.com |
| CDK2 | Cyclin E | 3 nM | nih.govmedchemexpress.comnih.govtargetmol.com |
| CDK4 | Cyclin D1 | 1 nM | nih.govmedchemexpress.comnih.govtargetmol.com |
Chemical Proteomics and Affinity-Based Methods
The elucidation of the complete target profile of a small molecule inhibitor is crucial for a comprehensive understanding of its mechanism of action and potential off-target effects. Chemical proteomics has emerged as a powerful set of techniques for identifying the direct and indirect protein targets of compounds like this compound. tum.debiorxiv.orgacs.org These approaches utilize the principles of affinity purification coupled with mass spectrometry to isolate and identify proteins that physically interact with the drug from complex biological mixtures such as cell or tissue lysates. biorxiv.orgacs.org
One prominent affinity-based method is the use of immobilized kinase inhibitor beads, often referred to as "Kinobeads". tum.deplos.org This technology involves the covalent attachment of a broad-spectrum or a specific kinase inhibitor to a solid support. When a cell lysate is passed over these beads, kinases and other interacting proteins are captured. By using quantitative mass spectrometry, researchers can compare the proteins captured by beads coated with a specific inhibitor to those captured by control beads. Furthermore, competition experiments, where the lysate is pre-incubated with a soluble inhibitor like R-547, can reveal the specific targets of the drug by observing which proteins are no longer captured by the beads. acs.org R-547 has been included in large-scale chemical proteomics studies that aim to map the target space of numerous kinase inhibitors, contributing to a better understanding of its selectivity profile across the kinome. tum.de
Affinity-based protein profiling (AfBP) is another valuable technique. biorxiv.org This method often involves creating a chemical probe version of the compound of interest. Such probes are typically modified with two key features: a reactive group (like a photoaffinity label) that can be activated to form a covalent bond with nearby proteins, and a reporter tag (like biotin (B1667282) or an alkyne) for subsequent enrichment and identification. drughunter.comsigmaaldrich.com These probes allow for the "fishing" of interacting proteins directly from their native cellular environment, providing a snapshot of the compound's interactions at a specific moment. drughunter.com While specific affinity-based probes derived from R-547 are not widely reported in the literature, the principles of this methodology are directly applicable to further investigate its cellular targets and off-targets. biorxiv.orgmedkoo.com
The data generated from these chemical proteomics and affinity-based methods are instrumental in validating the intended targets of R-547 (CDK1, CDK2, and CDK4) and identifying potential novel interacting partners, which could explain additional biological effects or mechanisms of resistance. nih.govmedchemexpress.com
Genetic and Genomic Screening Approaches
Genetic and genomic screening methods are indispensable tools for understanding the cellular response to a drug and for identifying genes that modulate its efficacy. Large-scale screening approaches, such as those using CRISPR-Cas9 or short hairpin RNA (shRNA) libraries, can systematically assess the contribution of thousands of genes to a specific phenotype, such as sensitivity or resistance to this compound. nih.govhorizondiscovery.comidtdna.comnih.govnih.gov
CRISPR-based screens utilize a library of guide RNAs (gRNAs) to introduce targeted mutations, typically gene knockouts, across the genome. nih.govidtdna.com By treating a population of cells expressing this library with R-547, researchers can identify which gene knockouts lead to either increased resistance or enhanced sensitivity to the compound. For instance, genes whose knockout confers resistance would be considered essential for the drug's mechanism of action, while genes whose knockout increases sensitivity could represent pathways that, when inhibited, synergize with R-547. idtdna.comelifesciences.org
shRNA library screens operate on a similar principle but use small RNA molecules to knockdown the expression of target genes (RNA interference). horizondiscovery.comnih.gov These pooled libraries allow for an efficient survey of the genome to find genes that, when their expression is reduced, alter the cellular response to R-547. horizondiscovery.comnih.gov Such screens can uncover synthetic lethal interactions, where the combination of R-547 treatment and the knockdown of a specific gene is cytotoxic, pointing to potential combination therapy strategies.
While specific large-scale CRISPR or shRNA screens focused solely on R-547 are not extensively documented in publicly available literature, these methodologies are standard practice in drug development and academic research to probe the mechanisms of kinase inhibitors. nih.govnih.gov
A more targeted genomics-based approach has been utilized to identify pharmacodynamic biomarkers for R-547. In one study, microarray experiments were performed on tumor cells treated with R-547 to identify genes whose expression was modulated in a dose-responsive manner. This led to the identification of 26 potential biomarkers related to the mechanism of action of R-547. The expression of these candidate biomarker genes was then validated in blood samples from patients in clinical trials, demonstrating the translation of preclinical genomic data to the clinical setting. ncats.io
Pharmacogenomic testing , which analyzes how an individual's genetic makeup affects their response to drugs, represents a future direction for personalizing treatment with compounds like R-547. aruplab.commedwave.iocms.govcigna.commydna.life By identifying genetic variations in CDKs, their regulators, or drug metabolism pathways, it may be possible to predict which patients are most likely to benefit from R-547 treatment. cigna.com
Development of Novel Analogs and Derivatives of this compound
The discovery of R-547 was the result of a focused medicinal chemistry effort to develop potent and selective inhibitors of cyclin-dependent kinases. The core structure, a 2,4-diamino-5-ketopyrimidine, was identified as a critical scaffold for CDK inhibitory activity. nih.gov Structure-activity relationship (SAR) studies were systematically conducted to optimize the potency and selectivity of this class of compounds.
The development process involved modifying several key positions on the pyrimidine (B1678525) scaffold. A significant breakthrough was the identification of a substituted 4-piperidine moiety at the C2-amino position and a 2-methoxybenzoyl group at the C5 position as being crucial for potent CDK inhibition. nih.gov Further optimization of the benzoyl moiety, specifically the introduction of fluorine atoms, led to the discovery of R-547, which exhibited superior CDK inhibitory activity and cellular potency. nih.gov
The following table summarizes the structure-activity relationship for a selection of R-547 analogs, highlighting the impact of different substitutions on CDK inhibition.
| Compound | R1 | R2 | R3 | CDK1 Ki (µM) | CDK2 Ki (µM) | CDK4 Ki (µM) | HCT116 IC50 (µM) |
| Analog 1 | H | OCH3 | H | >10 | >10 | >10 | >10 |
| Analog 2 | H | OCH3 | F | 0.035 | 0.045 | 0.015 | 0.45 |
| R-547 (39) | F | OCH3 | F | 0.001 | 0.003 | 0.001 | 0.08 |
Data sourced from Chu et al., J. Med. Chem. 2006, 49(22), 6549-60. nih.gov Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.
The SAR data clearly indicate that the substitution pattern on the phenyl ring attached to the carbonyl group at the C5 position of the pyrimidine ring is a key determinant of inhibitory activity. The move from an unsubstituted phenyl ring (not shown) to a 2-methoxy substitution, and further to a 2,3-difluoro-6-methoxy substitution in R-547, resulted in a dramatic increase in potency against CDKs 1, 2, and 4. nih.gov This highlights the importance of the electronic and steric properties of this region of the molecule for optimal binding to the ATP-binding pocket of the kinases.
Future development of novel analogs and derivatives could explore further modifications to enhance selectivity for specific CDKs, improve pharmacokinetic properties, or overcome potential resistance mechanisms. For example, the synthesis of derivatives with different heterocyclic core structures or alternative linkers to the piperidine (B6355638) moiety could be investigated. mdpi.commdpi.comescholarship.orgacs.orgacs.org The creation of derivatives suitable for conjugation to antibodies to form antibody-drug conjugates (ADCs) could also be a promising avenue for targeted drug delivery.
Investigation of this compound as a Chemical Probe for Cell Cycle Biology Research
A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. This compound, with its high potency and selectivity for CDKs 1, 2, and 4, serves as an excellent chemical probe for dissecting the roles of these kinases in cell cycle regulation. nih.govmedchemexpress.comtargetmol.com
The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs. R-547's ability to inhibit CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 allows researchers to arrest cells at specific phases of the cell cycle. nih.govresearchgate.net By treating cells with R-547, scientists can induce a block at the G1/S and G2/M transitions, enabling the study of the molecular events that govern these critical checkpoints. nih.gov
A key substrate of CDK2 and CDK4 is the retinoblastoma protein (Rb). Phosphorylation of Rb by these kinases is a critical step for cells to progress through the G1 phase. R-547 has been shown to inhibit the phosphorylation of Rb at specific CDK phosphorylation sites at concentrations that correlate with cell cycle arrest. nih.govmedchemexpress.com This makes R-547 a valuable tool for studying the Rb-E2F pathway and its role in controlling the expression of genes required for DNA replication. The inhibition of Rb phosphorylation can be used as a pharmacodynamic marker to confirm the engagement of R-547 with its target in both preclinical models and clinical studies. nih.gov
Furthermore, the use of R-547 as a chemical probe extends to the investigation of CDK-dependent phosphorylation of other cellular proteins. researchgate.net By using quantitative phosphoproteomics in combination with R-547 treatment, researchers can identify novel substrates of CDKs 1, 2, and 4 and gain a more comprehensive understanding of the signaling networks regulated by these kinases. This approach can uncover new roles for these CDKs in various cellular processes beyond cell cycle control.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of R-547 mesylate critical for in vitro assay design?
- Answer : this compound (C₁₈H₂₁F₂N₅O₄S) has a molecular weight of 441.45 g/mol and a SMILES structure of
C1N(CCC(C1)Nc2ncc(c(n2)N)C(c3c(ccc(c3F)F)OC)=O)S(=O)(=O)C. Its mesylate salt form enhances solubility in aqueous buffers, which is crucial for cell-based assays. Researchers should verify purity (>95% by HPLC) and stability under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy (λ max ~210 nm in acidic conditions) .
Q. How can researchers validate the identity and purity of synthesized this compound batches?
- Answer : Use a combination of analytical techniques:
- Elemental analysis (e.g., %C, %N) to confirm stoichiometry.
- Mass spectrometry (LC-MS) to verify molecular ion peaks.
- ¹H/¹³C NMR to confirm structural integrity, particularly the presence of the difluoromethoxy phenyl group and piperidine sulfonyl moiety.
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Document methods in line with ICH guidelines for reproducibility .
Q. What standard assays are used to evaluate this compound’s kinase inhibition activity?
- Answer :
- Enzymatic assays : Measure IC₅₀ values using recombinant kinases (e.g., CDKs) in ATP-competitive assays with fluorescent substrates. Include positive controls (e.g., Roscovitine for CDKs).
- Cell-based assays : Monitor phosphorylation of downstream targets (e.g., Rb protein for CDK4/6) via Western blot. Use dose-response curves (1 nM–10 µM) to assess potency .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro enzymatic inhibition and cytotoxicity in cell-based models for this compound?
- Answer : Contradictions may arise due to off-target effects or variable cell permeability.
- Step 1 : Perform counterscreens using cytotoxicity assays (e.g., MTT or Annexin V/PI staining) across multiple cell lines.
- Step 2 : Compare IC₅₀ values for kinase inhibition (enzymatic) vs. cell viability (cytotoxicity) to calculate selectivity indices.
- Step 3 : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, identified cytotoxicity in PLpro inhibitor studies, necessitating dose optimization to separate antiviral activity from cell death .
Q. What experimental strategies optimize this compound’s bioavailability in preclinical models?
- Answer :
- Formulation : Use mesylate salt to enhance solubility. Test carriers like PEGylated liposomes or cyclodextrins for improved pharmacokinetics.
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration in rodents to determine Cmax, t½, and AUC.
- Prodrug design : Modify the methoxy group to reduce first-pass metabolism, as seen in imatinib mesylate formulations .
Q. How can epigenetic interactions (e.g., DNA methylation) influence this compound’s efficacy in cancer subtypes?
- Method 1 : Perform bisulfite sequencing or MeDIP-seq to map methylation patterns in tumor models.
- Method 2 : Correlate methylation status of CDK pathway genes (e.g., CDKN2A) with R-547 sensitivity using Spearman’s rank correlation.
- Method 3 : Combine R-547 with demethylating agents (e.g., 5-azacytidine) to test synergistic effects .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound combination therapies?
- Answer :
- Synergy analysis : Use Chou-Talalay’s combination index (CI) with CompuSyn software. A CI <1 indicates synergy.
- Nonlinear regression : Fit data to log(inhibitor) vs. response curves (4-parameter Hill equation) in GraphPad Prism.
- ANOVA with post-hoc tests : Compare monotherapy vs. combination effects, adjusting for multiple comparisons (e.g., Tukey’s test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
